molecular formula C18H18N4O4S2 B12169576 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone

Cat. No.: B12169576
M. Wt: 418.5 g/mol
InChI Key: JSYPVDUKXBPAMU-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound characterized by the presence of a benzothiadiazole moiety, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps. One common route includes the sulfonylation of piperazine with 2,1,3-benzothiadiazole-4-sulfonyl chloride, followed by the coupling of the resulting intermediate with 2-methoxybenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity, while the methoxyphenyl group may contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C18H18N4O4S2/c1-26-15-7-3-2-5-13(15)18(23)21-9-11-22(12-10-21)28(24,25)16-8-4-6-14-17(16)20-27-19-14/h2-8H,9-12H2,1H3

InChI Key

JSYPVDUKXBPAMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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